An In-depth Technical Guide to 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide (CAS 1245796-20-6)
An In-depth Technical Guide to 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide (CAS 1245796-20-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide, a molecule of interest in synthetic and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes established principles and data from closely related analogs to offer valuable insights for research and development.
Molecular Overview and Synthetic Strategy
2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide belongs to the class of N-aryl chloroacetamides, a scaffold recognized for its versatile biological activities.[1] The core structure consists of a 2,4,6-trimethoxyphenyl ring connected via an amide linkage to a chloroacetyl group. This chloroacetyl moiety serves as a reactive handle for further chemical modifications, making the compound a valuable intermediate in the synthesis of more complex molecules.[2]
The primary synthetic route to 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide is the N-acylation of 2,4,6-trimethoxyaniline with chloroacetyl chloride. This is a well-established and robust reaction in organic synthesis.[3]
Diagram: Synthesis of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide
Caption: General reaction scheme for the synthesis.
Physicochemical and Spectroscopic Properties
While specific, experimentally determined data for 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide are not widely published, we can infer its properties based on closely related N-aryl acetamides.
| Property | Inferred Value/Characteristic | Basis of Inference |
| Molecular Formula | C₁₁H₁₄ClNO₄ | Calculated |
| Molecular Weight | 259.68 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Analogy with similar N-aryl acetamides[4] |
| Melting Point | Likely in the range of 140-160 °C | Based on analogs like 2-chloro-N-(2,6-dimethylphenyl)acetamide (143-150 °C)[4] |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and chlorinated solvents. | General characteristic of N-aryl acetamides[5] |
Spectroscopic Analysis (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy groups (likely three distinct singlets), the aromatic protons on the trimethoxyphenyl ring, a singlet for the methylene protons of the chloroacetyl group, and a broad singlet for the amide proton.
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¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the amide, the methylene carbon adjacent to the chlorine, and the carbons of the trimethoxyphenyl ring, including the methoxy carbons.
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IR Spectroscopy: Key infrared absorption bands are anticipated for the N-H stretch of the secondary amide, the C=O stretch of the amide, and C-O stretches of the methoxy groups. A C-Cl stretching frequency is also expected.[6]
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Experimental Protocols
Synthesis of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide
This protocol is a generalized procedure based on established methods for the N-acylation of anilines.[7][8]
Materials:
-
2,4,6-Trimethoxyaniline
-
Chloroacetyl chloride
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trimethoxyaniline in glacial acetic acid.
-
Add anhydrous sodium acetate to the solution and stir to dissolve.
-
Cool the reaction mixture in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide.
Diagram: Experimental Workflow for Synthesis
Caption: Step-by-step synthesis and purification workflow.
Potential Applications and Biological Activity
The broader class of N-aryl chloroacetamides has been investigated for a range of biological activities, suggesting potential avenues of research for 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide.
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Antimicrobial Activity: Many N-substituted chloroacetamides have demonstrated efficacy against various bacterial and fungal strains.[5] The biological activity is influenced by the nature and position of substituents on the phenyl ring.[5]
-
Anticancer Activity: The chloroacetamide moiety can act as a warhead in targeted covalent inhibitors, a strategy of growing interest in cancer drug development.[9] Substituted chloroacetamides have been explored as potential inhibitors of cancer stem cells.
-
Herbicidal Activity: Chloroacetamides are a well-known class of herbicides.[6]
The trimethoxy substitution pattern on the phenyl ring of the target molecule may influence its pharmacokinetic properties, such as lipophilicity and metabolic stability, which could in turn modulate its biological activity.[5]
Safety and Handling
Based on the safety data for analogous chloroacetamide compounds, 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide should be handled with care.
-
Hazard Statements: Likely to cause skin and eye irritation. May cause respiratory irritation.[5][10]
-
Precautionary Measures:
In case of exposure, seek immediate medical attention.
Conclusion
2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide is a readily synthesizable compound that holds potential as a versatile building block in medicinal and synthetic chemistry. While specific experimental data for this molecule is sparse, the known biological activities of the broader N-aryl chloroacetamide class provide a strong rationale for its further investigation. Researchers are encouraged to perform detailed characterization and biological screening to fully elucidate the properties and potential applications of this compound.
References
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Matijević, B. M., Vaštaga, Đ. Đ., Apostolova, S. L., Milčić, M. K., Marinković, A. D., & Petrović, S. D. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Archives of Industrial Hygiene and Toxicology, 72(1), 70-79. [Link]
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Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. [Link]
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Padhariya, K. N., Athavale, M., Srivastava, S., & Kharkar, P. S. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356-365. [Link]
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Singh, S., et al. (2019). Synthesis, Molecular Modelling and Biological Significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide Derivatives as Prospective Antimicrobial and Antiproliferative Agents. BMC Chemistry, 13(1), 46. [Link]
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Katke, S. A., Amrutkar, S. V., Bhor, R. J., & Khairnar, M. V. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 224-229. [Link]
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Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081. [Link]
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Temüz, M. M., et al. (2022). First Report of the Synthesis, Characterization, DFT Calculations of the New Oxoethyl Methacrylate and o-Acetamide and Evaluation of Antimicrobial, Antibiofilm and Antioxidant Effect. Polycyclic Aromatic Compounds, 42(5), 2368-2386. [Link]
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PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]
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Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 297-301. [Link]
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Abdel-Latif, E. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3125-3154. [Link]
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Organic Syntheses. PREPARATION OF 2-AMINO-6-METHYLBENZO[d]THIAZOLE-2-CARBONITRILE. [Link]
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Wikipedia. Chloroacetamide. [Link]
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Acikbas, Y., et al. (2014). Swelling behavior of the 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate monomer LB thin film exposed to various organic vapors by quartz crystal microbalance technique. Journal of Macromolecular Science, Part B, 53(10), 1775-1785. [Link]
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PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]
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